molecular formula C14H13NO4S2 B1518025 2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid CAS No. 1155567-20-6

2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid

Cat. No.: B1518025
CAS No.: 1155567-20-6
M. Wt: 323.4 g/mol
InChI Key: IBXQINPTFCSBHA-UHFFFAOYSA-N
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Description

2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a sulfanyl (thioether) bridge connecting the benzoic acid moiety to a 4-(methylsulfamoyl)phenyl group. The methylsulfamoyl (-NHSO₂CH₃) substituent introduces both sulfonamide functionality and a methyl group, which can influence solubility, metabolic stability, and biological activity. This compound is structurally distinct due to its sulfanyl linkage, contrasting with more common sulfonyl (-SO₂-) or sulfonamide (-NHSO₂-) bridges in related molecules. Its molecular formula is C₁₄H₁₃NO₄S₂, with a molecular weight of 347.39 g/mol (calculated from ).

Properties

IUPAC Name

2-[4-(methylsulfamoyl)phenyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-15-21(18,19)11-8-6-10(7-9-11)20-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXQINPTFCSBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid, also known as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzoic acid core with a sulfanyl group and a methylsulfamoyl substituent. This unique arrangement contributes to its biological properties, enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many tumors. This inhibition may lead to reduced tumor acidity and hinder cancer progression .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent .

Anticancer Properties

Recent studies have focused on the compound's effectiveness against cancer cell lines. For instance, it has been shown to selectively inhibit CAIX with a dissociation constant (KdK_d) of 0.12 nM, demonstrating significant selectivity over other CA isozymes .

Antimicrobial Activity

Research evaluating the antimicrobial efficacy of related sulfonamide compounds indicates that modifications in their structure can enhance their activity. The presence of sulfamoyl groups has been linked to increased potency against bacterial strains .

Case Studies

  • Anticancer Efficacy : A study investigating the effect of various sulfamoyl benzoates on cancer cell lines revealed that specific structural modifications significantly enhanced their binding affinity to CAIX, suggesting that this compound could be optimized for better therapeutic outcomes .
  • Antimicrobial Testing : In vitro tests demonstrated that compounds similar to this compound exhibited strong antibacterial activity against resistant strains of bacteria, indicating its potential use in treating infections where conventional antibiotics fail .

Comparative Analysis Table

Property This compound Related Compounds
Target Enzyme Carbonic Anhydrase IXVarious carbonic anhydrases
Binding Affinity (KdK_d) 0.12 nMVaries (higher for some derivatives)
Antimicrobial Activity Effective against multiple bacterial strainsVariable effectiveness
Selectivity Index (SI) High selectivity for CAIXVaries across different compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of 2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid and analogous compounds:

Compound Name Molecular Formula Substituents/Linkages Molecular Weight (g/mol) Key Properties
This compound C₁₄H₁₃NO₄S₂ -S- bridge, -NHSO₂CH₃ 347.39 Sulfanyl linkage may enhance lipophilicity
2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}benzoic acid () C₁₄H₈ClF₃O₂S -S- bridge, -Cl, -CF₃ 332.73 Electron-withdrawing groups increase acidity
4-[(4-Sulfamoylphenyl)sulfonyl]benzoic acid () C₁₃H₁₂N₂O₆S₂ -SO₂- bridge, -NHSO₂NH₂ 376.38 Sulfonyl linkage may reduce membrane permeability
4-[(2-Methylphenyl)sulfamoyl]benzoic acid () C₁₄H₁₃NO₄S -NHSO₂- bridge, -CH₃ 307.32 Methyl group enhances metabolic stability
Phthalylsulfathiazole () C₁₈H₁₇N₃O₅S₂ -SO₂NH-thiazole, phthalyl group 419.47 Broad-spectrum antibacterial activity

Key Observations :

  • Sulfanyl vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃ in ) increase acidity (lower pKa) of the benzoic acid group, affecting ionization and solubility. Methylsulfamoyl (-NHSO₂CH₃) balances hydrophilicity and steric bulk.
  • Biological Implications : Phthalylsulfathiazole () demonstrates that sulfonamide-linked heterocycles (e.g., thiazole) enhance antibacterial activity, suggesting the target compound’s methylsulfamoyl group might be optimized for similar applications.
Spectroscopic and Crystallographic Characterization
  • Spectroscopy : UV-Vis and NMR data for related compounds (e.g., 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives in ) indicate that sulfanyl/sulfonyl linkages produce distinct absorption bands and spin-spin coupling patterns.
  • Crystallography : Tools like SHELX (), ORTEP-3 (), and WinGX () are critical for resolving the 3D structure of such compounds. For example, sulfanyl bridges may adopt different torsion angles compared to sulfonyl groups, influencing packing in crystal lattices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid
Reactant of Route 2
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2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid

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